molecular formula C6H7ClN2O B1453190 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde CAS No. 1227241-53-3

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

Cat. No. B1453190
M. Wt: 158.58 g/mol
InChI Key: JVYPCHJPARKYPI-UHFFFAOYSA-N
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Description

“4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1227241-53-3 . It has a molecular weight of 158.59 . It is in the form of a powder .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI Code is 1S/C6H7ClN2O/c1-4-6 (7)5 (3-10)9 (2)8-4/h3H,1-2H3 .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde serves as a crucial intermediate in synthesizing novel pyrazole derivatives. Studies have demonstrated its utility in creating diverse chemical structures with potential applications in materials science and pharmaceuticals. For example, Xu and Shi (2011) elaborated on the synthesis and crystal structure of a related compound, highlighting the significance of such molecules in understanding molecular interactions and designing targeted chemical entities (Xu & Shi, 2011).

Application in Heterocyclic Synthesis

The versatility of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde extends to the synthesis of heterocyclic compounds, which are pivotal in drug discovery and development. Attaryan et al. (2006) explored its formylation using Vilsmeier-Haak reactions, producing 4-formyl derivatives crucial for further chemical transformations (Attaryan et al., 2006). Similarly, Orrego-Hernández et al. (2015) demonstrated its application in chemoselective synthesis, offering pathways to synthesize alkylamino derivatives efficiently (Orrego-Hernández et al., 2015).

Catalytic Reactions and Complex Synthesis

The compound's utility is further illustrated in catalytic reactions and the synthesis of complex molecular structures. Gouda et al. (2016) reviewed its role as a synthon in heterocyclic synthesis, emphasizing its importance in creating a variety of novel heterocyclic systems with potential biological activity (Gouda et al., 2016). This highlights the compound's contribution to advancing synthetic methodologies and discovering new therapeutic agents.

Novel Compound Creation

Research efforts have also focused on the synthesis of novel compounds through the manipulation of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde. Al-Ghamdi (2019) reported on the synthesis of new pyrazole derivatives with antimicrobial activity, showcasing the potential for developing new drugs based on this chemical scaffold (Al-Ghamdi, 2019).

Safety And Hazards

The safety information for “4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding long-term or frequent contact with the compound, avoiding inhalation of its dust or solution, and storing it in a sealed container away from oxidizing agents and strong acids .

properties

IUPAC Name

4-chloro-2,5-dimethylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-6(7)5(3-10)9(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYPCHJPARKYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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